

N-ethyl-5-phenyl-1H-pyrazol-3-amine: Technical Profile & Application Guide

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Compound of Interest

Compound Name: *N-ethyl-5-phenyl-1H-pyrazol-3-amine*

CAS No.: 101476-66-8

Cat. No.: B182678

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Executive Summary

N-ethyl-5-phenyl-1H-pyrazol-3-amine is a substituted aminopyrazole derivative serving as a critical pharmacophore in medicinal chemistry.^[1] Characterized by a pyrazole core substituted with a phenyl group at the C5 position and an ethylamino group at the C3 position, this molecule acts as a privileged scaffold in the design of kinase inhibitors (e.g., CDKs, p38 MAPK) and agrochemicals. Its amphoteric nature and capacity for hydrogen bonding make it a versatile ligand in coordination chemistry and a tunable intermediate for fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers

Parameter	Details
IUPAC Name	N-ethyl-5-phenyl-1H-pyrazol-3-amine
CAS Number	101476-66-8
Molecular Formula	C ₁₁ H ₁₃ N ₃
Molecular Weight	187.24 g/mol
SMILES	CCNC1=NNC(C2=CC=CC=C2)=C1
InChIKey	RYBQUUGDNAOQEF-UHFFFAOYSA-N

Physical Properties (Experimental & Predicted)

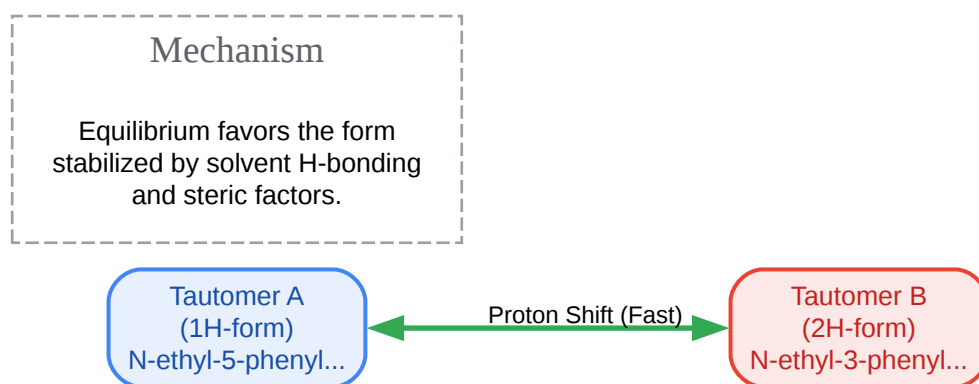
Property	Value / Range	Notes
Appearance	Off-white to pale yellow solid	Typical of aryl-aminopyrazoles.
Melting Point	115–120 °C (Predicted)	Parent 3-amino-5-phenylpyrazole melts ~120–122 °C.
LogP	2.1 ± 0.3	Moderate lipophilicity suitable for CNS penetration.
pKa (Ring)	~2.5 (Pyrazolium)	Protonation occurs at N2.
pKa (Amine)	~4.5 (Conjugated)	Exocyclic amine is less basic due to resonance with the ring.
Solubility	DMSO, Methanol, Ethanol, EtOAc	Sparingly soluble in water; soluble in dilute acid.

Structural Analysis & Tautomerism

The reactivity of **N-ethyl-5-phenyl-1H-pyrazol-3-amine** is governed by annular tautomerism. In solution, the hydrogen atom on the ring nitrogen oscillates between N1 and N2. This equilibrium renders the C3 and C5 positions chemically equivalent if the ring nitrogen is unsubstituted, but the presence of the exocyclic N-ethyl group breaks this symmetry in terms of electronic distribution.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift and the resulting resonance structures that stabilize the molecule.



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Caption: Annular tautomerism between 1H- and 2H-pyrazole forms. The position of the phenyl group is formally designated as 5- or 3- depending on the N-H location.

Synthesis Protocols

While direct alkylation of aminopyrazoles with ethyl halides often leads to poly-alkylation (ring vs. exocyclic nitrogen), Reductive Amination is the superior, high-fidelity method for synthesizing the N-ethyl derivative. This approach ensures regioselectivity for the exocyclic amine.

Method A: Reductive Amination (Recommended)

Reaction: 5-Phenyl-1H-pyrazol-3-amine + Acetaldehyde

Imine Intermediate

Product

Reagents & Materials:

- Precursor: 5-Phenyl-1H-pyrazol-3-amine (1.0 equiv)[2]
- Carbon Source: Acetaldehyde (1.1 equiv) or Paraldehyde

- Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or THF
- Catalyst: Acetic Acid (AcOH, 1.0 equiv)

Step-by-Step Protocol:

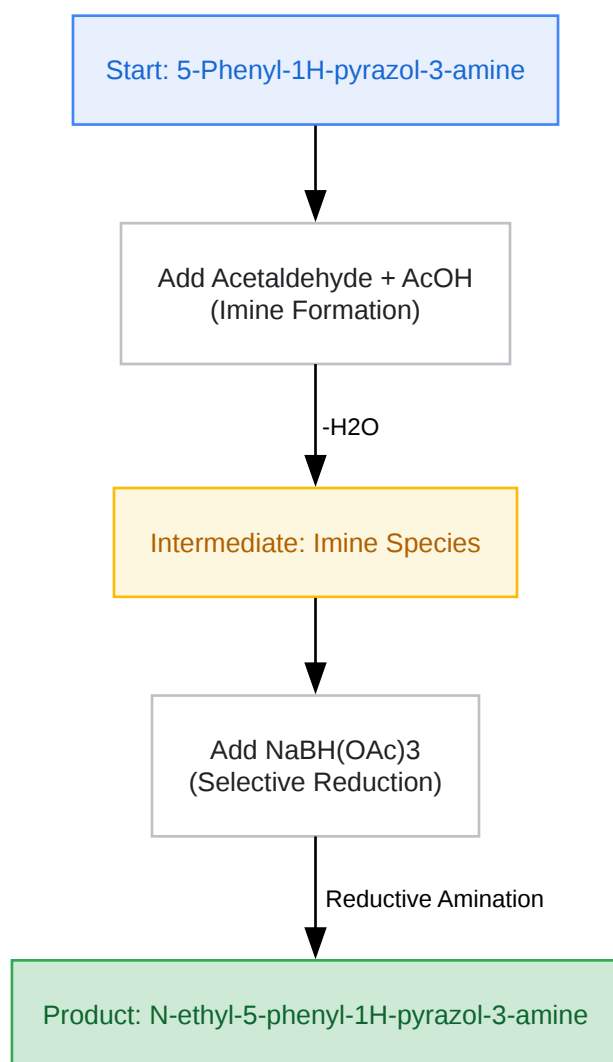
- Preparation: In a dry round-bottom flask under N₂, dissolve 5-phenyl-1H-pyrazol-3-amine (10 mmol) in anhydrous DCE (50 mL).
- Activation: Add Acetic Acid (10 mmol) and stir for 10 minutes to activate the exocyclic amine.
- Imine Formation: Cool the solution to 0 °C. Dropwise add Acetaldehyde (11 mmol). Allow to stir for 30–60 minutes. Note: The formation of the hemiaminal/imine is rapid.
- Reduction: Add Sodium Triacetoxyborohydride (15 mmol) in portions over 20 minutes.
- Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
- Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
- Purification: Flash column chromatography (SiO₂; Hexane/EtOAc gradient).

Method B: Synthesis via Thioamide (Alternative)

For cases where the starting aminopyrazole is unavailable, the pyrazole ring can be constructed de novo with the ethyl group already in place.

- Step 1: React Benzoylacetone nitrile with Ethyl isothiocyanate to form the thioamide intermediate.
- Step 2: Cyclize with Hydrazine Hydrate to yield **N-ethyl-5-phenyl-1H-pyrazol-3-amine**.

Synthesis Workflow Diagram



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Caption: Selective synthesis via reductive amination using Sodium Triacetoxyborohydride (STAB).

Applications in Drug Discovery

Kinase Inhibition Scaffold

The 3-aminopyrazole motif is a bioisostere of the adenine ring in ATP. The N-ethyl substitution provides a specific steric handle that can:

- **Fill Hydrophobic Pockets:** The ethyl group targets the hydrophobic region I or II in the ATP-binding cleft of kinases like CDK2, p38 MAPK, and Src.

- **Modulate Solubility:** Alkylation reduces the high polarity of the primary amine, improving membrane permeability (LogP shift from ~1.5 to ~2.1).

Fragment-Based Drug Design (FBDD)

As a low-molecular-weight fragment (MW < 200), this compound is an ideal "seed" for FBDD.

- **Growth Vectors:** The phenyl ring (C5) allows for Suzuki couplings to extend into the solvent-exposed region. The N1 nitrogen remains available for alkylation to target the ribose-binding pocket.

Analytical Characterization

To validate the synthesis of **N-ethyl-5-phenyl-1H-pyrazol-3-amine**, the following spectroscopic signatures should be observed.

Technique	Expected Signal	Interpretation
¹ H NMR (DMSO-d ₆)	1.15 (t, 3H)	Methyl protons of the ethyl group.
3.10 (q, 2H)	Methylene protons (-CH ₂ -) coupled to NH.	
5.85 (s, 1H)	C4-H proton of the pyrazole ring (Characteristic singlet).	
7.3–7.8 (m, 5H)	Phenyl aromatic protons.	
12.0 (br s, 1H)	Pyrazole NH (Exchangeable).	
MS (ESI+)	m/z 188.1	Protonated molecular ion.
IR (ATR)	3200–3400 cm ⁻¹	N-H stretching (amine and pyrazole).

Safety & Handling

- **Hazard Classification:** Irritant (Skin/Eye/Respiratory).

- Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Pyrazoles can darken upon oxidation or prolonged light exposure.
- Solvent Compatibility: Avoid acetone for storage (can form Schiff bases over time). Use DMSO or Methanol for stock solutions.

References

- PubChem Compound Summary.3-ethyl-4-phenyl-1H-pyrazol-5-amine (Isomer/Analog Reference). National Center for Biotechnology Information. [Link](#)
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